Comparative Vasodilatory Potency: 11(12)-EET vs. 14(15)-EET and 8,9-EET in Preglomerular Microvasculature
In a head-to-head comparison using the in vitro blood-perfused juxtamedullary nephron preparation, 11(12)-EET demonstrated significantly greater vasodilatory potency in preglomerular arterioles compared to other major EET regioisomers [1]. At a concentration of 100 nM, 11(12)-EET increased interlobular arteriole diameter by 18 ± 2% and afferent arteriole diameter by 20 ± 3%. In contrast, 14,15-EET at the same concentration increased vessel diameters by only 10%, while 8,9-EET had no significant effect. This establishes 11(12)-EET as the primary vasodilatory EET in this vascular bed.
| Evidence Dimension | Vasodilation (% increase in vessel diameter) |
|---|---|
| Target Compound Data | Interlobular: 18 ± 2% (N=10); Afferent: 20 ± 3% (N=9) |
| Comparator Or Baseline | 14,15-EET: ~10% increase (both vessel types); 8,9-EET: No significant effect |
| Quantified Difference | 11,12-EET is 1.8-2x more potent than 14,15-EET; 8,9-EET is inactive. |
| Conditions | 100 nM, in vitro blood-perfused juxtamedullary nephron preparation, preconstricted with 0.5 µM norepinephrine |
Why This Matters
This data provides a clear, quantitative basis for selecting 11(12)-EET over other regioisomers for experiments focused on renal or preglomerular vasodilation.
- [1] Imig JD, Navar LG, Roman RJ, Reddy KK, Falck JR. Actions of epoxygenase metabolites on the preglomerular vasculature. J Am Soc Nephrol. 1996;7(11):2364-2370. View Source
